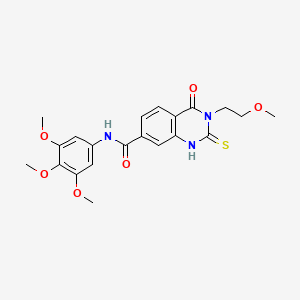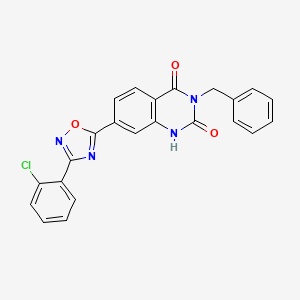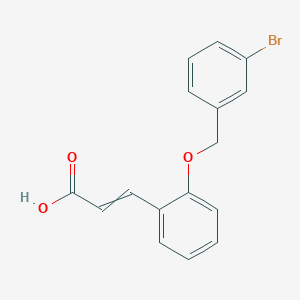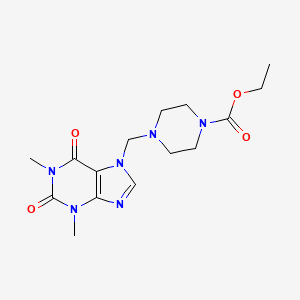![molecular formula C20H26N4O3 B14106590 Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate](/img/structure/B14106590.png)
Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a phenylpiperazine moiety, a hydroxy group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate typically involves multi-step organic reactions. One common method involves the condensation of 4-phenylpiperazine with a suitable pyrimidine precursor, followed by esterification with ethyl propanoate. The reaction conditions often include the use of catalysts such as citric acid and solvents like ethanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the pyrimidine ring can interact with enzymes and proteins involved in cellular processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine and pyrimidine moieties but differs in the functional groups attached.
Triazole-pyrimidine hybrids: These compounds have similar pyrimidine rings but are substituted with triazole groups, leading to different biological activities.
Uniqueness
Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C20H26N4O3 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
ethyl 3-[4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-5-yl]propanoate |
InChI |
InChI=1S/C20H26N4O3/c1-3-27-18(25)10-9-17-15(2)21-20(22-19(17)26)24-13-11-23(12-14-24)16-7-5-4-6-8-16/h4-8H,3,9-14H2,1-2H3,(H,21,22,26) |
InChI-Schlüssel |
HRCBCYYUVIWRGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B14106510.png)
![3-(3,4-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14106521.png)
![6-(2-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106531.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide](/img/structure/B14106533.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106542.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106544.png)
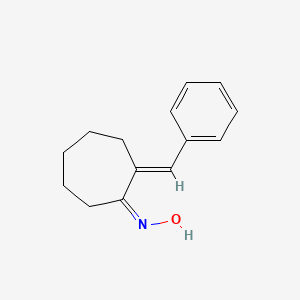
![1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106559.png)
![N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14106562.png)
![N-cyclohexyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14106568.png)
